4,6-Dimethyl-1-hepten-4-OL
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Overview
Description
4,6-Dimethyl-1-hepten-4-ol is an organic compound with the molecular formula C9H18O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a heptene chain with two methyl groups at the 4th and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dimethyl-1-hepten-4-ol can be synthesized through several methods. One common synthetic route involves the reaction of allyltriphenyltin with phenyllithium in diethyl ether, followed by the addition of 4-methyl-2-pentanone. The reaction mixture is then refluxed, cooled, and hydrolyzed to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1-hepten-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,6-dimethyl-1-hepten-4-one.
Reduction: Formation of 4,6-dimethylheptane.
Substitution: Formation of 4,6-dimethyl-1-hepten-4-chloride or bromide.
Scientific Research Applications
4,6-Dimethyl-1-hepten-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-1-hepten-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and participate in various biochemical reactions. Its molecular structure enables it to interact with enzymes and receptors, potentially influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-6-hepten-2-ol: Another heptenol with similar structural features but different positional isomers.
4,6-Dimethyl-1-hepten-4-yn-3-ol: A compound with an additional triple bond, leading to different chemical properties.
Properties
CAS No. |
32189-75-6 |
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Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
4,6-dimethylhept-1-en-4-ol |
InChI |
InChI=1S/C9H18O/c1-5-6-9(4,10)7-8(2)3/h5,8,10H,1,6-7H2,2-4H3 |
InChI Key |
YUJFBCFZSKPSCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(CC=C)O |
Origin of Product |
United States |
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